molecular formula C25H29N5O2 B2524646 N-(3,5-dimethylphenyl)-2-(4-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-5-carbonyl}piperidin-1-yl)acetamide CAS No. 1203059-05-5

N-(3,5-dimethylphenyl)-2-(4-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-5-carbonyl}piperidin-1-yl)acetamide

Cat. No.: B2524646
CAS No.: 1203059-05-5
M. Wt: 431.54
InChI Key: NWVCJTKXKMUPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-(4-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-5-carbonyl}piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C25H29N5O2 and its molecular weight is 431.54. The purity is usually 95%.
The exact mass of the compound 2-[4-(1,2-Dihydroimidazo[1,2-a]benzimidazole-3-carbonyl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound acts as a dual inhibitor of PI3K and HDAC . It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, thereby constructing dual-acting inhibitors . This dual inhibition leads to multiple epigenetic modifications affecting signaling networks, which can act synergistically for the treatment of cancer .

Biochemical Pathways

The compound’s action on PI3K and HDAC affects multiple biochemical pathways. PI3Ks act as intermediate signaling molecules and activate the serine–threonine kinase AKT and other downstream effectors . HDAC inhibitors are known to induce multiple epigenetic modifications affecting signaling networks .

Pharmacokinetics

It is known that the compound shows inhibitory activities against pi3k and hdac, and has potent antiproliferative activities against certain cell lines .

Result of Action

The dual inhibition of PI3K and HDAC by this compound leads to potent antiproliferative activities against certain cell lines, such as K562 and Hut78 . This suggests that the compound may have potential therapeutic applications in the treatment of cancer .

Properties

IUPAC Name

2-[4-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonyl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2/c1-17-13-18(2)15-20(14-17)26-23(31)16-28-9-7-19(8-10-28)24(32)30-12-11-29-22-6-4-3-5-21(22)27-25(29)30/h3-6,13-15,19H,7-12,16H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVCJTKXKMUPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)N3CCN4C3=NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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